Benzenesulfonamide
Overview
Description
Benzenesulfonamide is an organic compound with the chemical formula C6H7NO2S. It is a member of the sulfonamide family, characterized by the presence of a sulfonamide group (–SO2NH2) attached to a benzene ring. This compound is known for its diverse applications in medicinal chemistry, particularly as a scaffold for drug development due to its ability to inhibit various enzymes.
Mechanism of Action
Target of Action
Benzenesulfonamide primarily targets Carbonic Anhydrase IX (CA IX) . CA IX is a type of carbonic anhydrase that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, shifting it towards anaerobic glycolysis, which leads to significant changes in pH . Therefore, selective inhibition of CA IX can be a useful strategy for discovering novel antiproliferative agents .
Mode of Action
This compound acts as a competitive inhibitor of its target . It competes with the substrate for the active site of the enzyme, thereby reducing the rate of reaction . In the case of CA IX, this compound derivatives inhibit the enzyme, leading to a decrease in tumor cell proliferation .
Biochemical Pathways
The inhibition of CA IX by this compound affects the anaerobic glycolysis pathway in tumor cells . This pathway is a type of cellular respiration that occurs when oxygen is scarce. By inhibiting CA IX, this compound disrupts this pathway, leading to a decrease in pH and a shift in tumor cell metabolism .
Pharmacokinetics
In silico analysis of some derivatives has shown promising pharmacokinetic properties . For instance, compound AL106 has been found to have good drug likeness and toxicity profiles, suggesting it may be suitable for clinical trials .
Result of Action
The inhibition of CA IX by this compound leads to a decrease in tumor cell proliferation . Some derivatives have also been found to induce apoptosis in certain cancer cell lines . For example, compound 4e was able to induce apoptosis in the MDA-MB-231 cell line, with a significant increase in the annexin V-FITC percent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the activity of CA IX and, consequently, the efficacy of this compound . Additionally, the presence of other compounds or drugs can potentially interfere with the action of this compound, affecting its stability and efficacy .
Biochemical Analysis
Biochemical Properties
Benzenesulfonamide has been found to interact with various enzymes and proteins, particularly carbonic anhydrase IX (CA IX) . This interaction is significant as CA IX is overexpressed in many solid tumors .
Cellular Effects
This compound derivatives have demonstrated significant inhibitory effects against cancer cell lines, including the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . These effects are believed to be due to changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of CA IX, which can lead to changes in gene expression . This inhibition is selective, making this compound a potential target for the development of novel antiproliferative agents .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound derivatives have shown long-term effects on cellular function . For example, one derivative was able to induce apoptosis in MDA-MB-231 cells .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, the anticancer activity of this compound derivatives has been demonstrated at concentration ranges from 1.52–6.31 μM .
Metabolic Pathways
This compound’s interaction with CA IX suggests it may be involved in metabolic pathways related to this enzyme . CA IX plays a role in maintaining pH homeostasis in tumor cells, which can affect various metabolic processes .
Transport and Distribution
Its ability to selectively inhibit CA IX suggests it may be able to target tumor cells .
Subcellular Localization
Given its interaction with CA IX, it may be localized in areas of the cell where this enzyme is present .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with ammonia or an amine. The reaction typically occurs in an aqueous or organic solvent under controlled temperature conditions. For example, the reaction of benzenesulfonyl chloride with aqueous ammonia yields this compound and hydrochloric acid as a byproduct .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: this compound can be oxidized to form sulfonic acids or reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Major Products:
Oxidation: Produces benzenesulfonic acid.
Reduction: Produces aniline derivatives.
Scientific Research Applications
Benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Serves as a scaffold for developing drugs with antimicrobial, anticancer, and diuretic properties.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Sulfanilamide: Another sulfonamide with similar enzyme inhibitory properties.
Acetazolamide: A sulfonamide derivative used as a diuretic and in the treatment of glaucoma.
Sulfadiazine: An antibiotic used to treat bacterial infections.
Uniqueness: Benzenesulfonamide is unique due to its simple structure, which allows for easy modification and derivatization. This makes it a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBQMWCZKVMBLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
18522-93-5 (mono-hydrochloride salt) | |
Record name | Benzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1059159 | |
Record name | Benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to cream odorless crystalline powder; [Alfa Aesar MSDS] | |
Record name | Benzenesulfonamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20287 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.000894 [mmHg] | |
Record name | Benzenesulfonamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20287 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
98-10-2 | |
Record name | Benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZENESULFONAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.398 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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